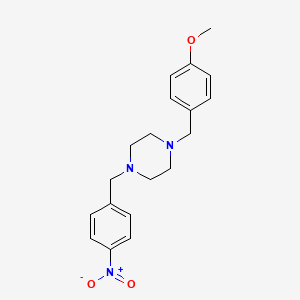
1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine compounds often involves multi-step chemical reactions, including alkylation, reduction, and functional group transformations. While specific details on the synthesis of 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine are not directly available, studies on similar compounds provide insights. For instance, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines showcases the intricate steps required to introduce both the methoxybenzyl and nitrobenzyl groups onto the piperazine backbone (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those with methoxybenzyl and nitrobenzyl substituents, is crucial for their chemical behavior and interactions. Studies on similar compounds, such as 1,4-piperazine-2,5-diones derived from amino acids, reveal how substituents influence the overall molecular conformation and potential intermolecular interactions (Ntirampebura et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine likely depend on the reactive groups present. For example, the methoxy and nitro substituents can undergo various chemical reactions, such as nucleophilic substitution or reduction. The presence of the piperazine ring also introduces the potential for reactions involving the nitrogen atoms, such as acylation or alkylation.
Physical Properties Analysis
The physical properties of piperazine derivatives can vary significantly depending on their substituents. Factors such as solubility, melting point, and crystallinity are influenced by the molecular structure. For compounds like 1,4-bis(4-nitrosophenyl)piperazine, the arrangement of substituents and the overall molecular geometry play a crucial role in determining these properties (Wirth et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine, such as reactivity and stability, are dictated by the functional groups present. The methoxy group may confer increased electron density to the benzene ring, affecting its reactivity patterns. Conversely, the nitro group is an electron-withdrawing group, which could impact the electrophilic substitution reactions of the benzene ring. Studies on the oxidative removal of similar groups provide insights into the reactivity and stability of these compounds (Yamaura et al., 1985).
Wissenschaftliche Forschungsanwendungen
Oxidative Removal in Piperazinediones
- The N-(4-methoxybenzyl) group on 2,5-piperazinediones can be removed using cerium(IV) diammonium nitrate under mild conditions. This removal is useful in the synthesis of model compounds with various functional groups (Yamaura et al., 1985).
Synthesis and Cardiotropic Activity
- New 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized, demonstrating significant antiarrhythmic activity in various models. This synthesis is crucial for developing potential treatments for arrhythmias (Mokrov et al., 2019).
HIV-1 Reverse Transcriptase Inhibition
- Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine were synthesized and evaluated for inhibiting HIV-1 reverse transcriptase. This research is vital for developing new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Antimicrobial Activities
- Certain 1,2,4-Triazole derivatives, including 1-(4-methoxybenzyl)piperazine, were synthesized and exhibited antimicrobial activities. This synthesis is significant for creating new antimicrobial agents (Bektaş et al., 2010).
Affinity for Dopamine D2 Receptor
- Substituted piperidines and (2-methoxyphenyl)piperazines, including 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, were synthesized and evaluated for their affinity for the dopamine D2 receptor. This research aids in understanding the structure-activity relationship for dopamine receptor ligands (Penjišević et al., 2016).
Human Melanocortin-4 Receptor Antagonists
- Piperazinebenzylamines with N-(1-methoxy-2-propyl) side chains were found to be potent antagonists of the human melanocortin-4 receptor. This research is significant for developing treatments for obesity and related metabolic disorders (Pontillo et al., 2005).
Mannich Bases with Piperazines
- New Mannich bases with piperazines were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds can lead to new therapeutic agents (Gul et al., 2019).
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-19-8-4-17(5-9-19)15-21-12-10-20(11-13-21)14-16-2-6-18(7-3-16)22(23)24/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHDOLGYCOVGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)
![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)
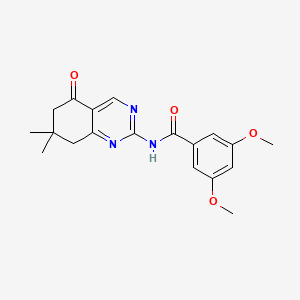
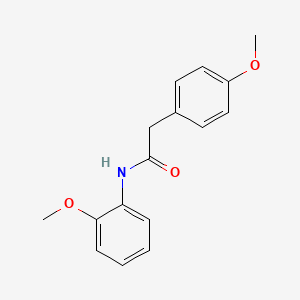

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)
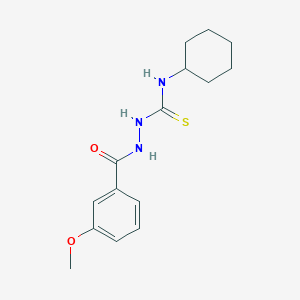
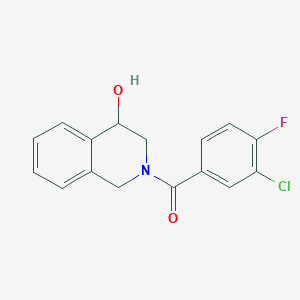
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)
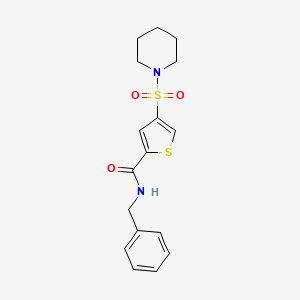

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)